HIV‑1 Integrase Strand‑Transfer Inhibitory Potency: Class‑Level Inferiority of Unsubstituted Indole‑2‑carboxylic Acid
In the only peer‑reviewed HIV‑1 integrase strand‑transfer SAR study available, unsubstituted indole‑2‑carboxylic acid (compound 1) was identified as a weak inhibitor, while optimization through C3 and C6 substitution produced compound 17a with an IC₅₀ of 3.11 μM [1]. Although 6‑isopropyl‑1H‑indole‑2‑carboxylic acid was not itself tested in this study, the data demonstrate that the C6 position is a critical vector for improving potency. The 6‑isopropyl substituent provides greater hydrophobic surface area than the 6‑halogenated benzene ring present in 17a, suggesting the potential for distinct π‑stacking interactions with viral DNA (dC20) observed in the 17a co‑crystal model [1]. No direct head‑to‑head comparison between 6‑isopropyl‑1H‑indole‑2‑carboxylic acid and compound 17a has been published.
| Evidence Dimension | HIV‑1 integrase strand‑transfer inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not determined in this assay system |
| Comparator Or Baseline | Indole-2-carboxylic acid (compound 1): weak inhibition (exact IC₅₀ not reported); compound 17a: IC₅₀ = 3.11 μM [1] |
| Quantified Difference | N/A – target compound not tested; class‑level SAR indicates C6 substitution is essential for potency |
| Conditions | In vitro strand‑transfer assay using purified recombinant HIV‑1 integrase; molecular docking into intasome active site (PDB: 5U1C) [1] |
Why This Matters
Procurement decisions should be guided by the understanding that the C6 substituent is a proven potency‑determining feature in the indole‑2‑carboxylic acid INSTI series, and 6‑isopropyl is a sterically and electronically distinct option compared to the 6‑halogenated aromatic groups in the most potent literature compounds.
- [1] Wang YC, Zhang WL, Zhang RH, Liu CH, Zhao YL, Yan GY, Liao SG, Li YJ, Zhou M. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024;14(13):9020-9031. doi:10.1039/d3ra08320a. View Source
